

Propylene glycol diacetate material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propylene glycol diacetate*

Cat. No.: *B008362*

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of **Propylene Glycol Diacetate (PGDA)**

Introduction

Propylene Glycol Diacetate (PGDA), also known by synonyms such as 1,2-Diacetoxypropane and Methylethylene Acetate, is a colorless, practically odorless liquid with a high boiling point and a favorable toxicological profile.^[1] Its strong dissolution properties make it a versatile and environmentally friendly solvent in a multitude of industrial and research applications.^{[1][2]} PGDA is widely utilized as a solvent for various resins, in polyurethane coatings, printing inks, and as a plasticizer for cellulose acetate.^[1] In the pharmaceutical field, it functions as an emulsifier and a solubilizer.^[1]

This guide offers a comprehensive analysis of the Material Safety Data Sheet (MSDS) for **Propylene Glycol Diacetate**. Designed for researchers, scientists, and drug development professionals, its purpose is to move beyond mere compliance and foster a deep, practical understanding of PGDA's safety profile. By examining its physicochemical properties, toxicological data, and handling requirements, this document serves as a critical tool for risk assessment, experimental design, and the implementation of robust safety protocols in the laboratory.

Section 1: Chemical and Physical Properties - The Foundation of Safety Assessment

A thorough understanding of a chemical's physical properties is the cornerstone of a reliable safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary precautions for handling and storage. For instance, a substance's flash point and vapor pressure are critical indicators of its fire and inhalation risks, respectively.

Key Physicochemical Properties of Propylene Glycol Diacetate

The following table summarizes the essential physicochemical data for PGDA, compiled from various safety data sheets.

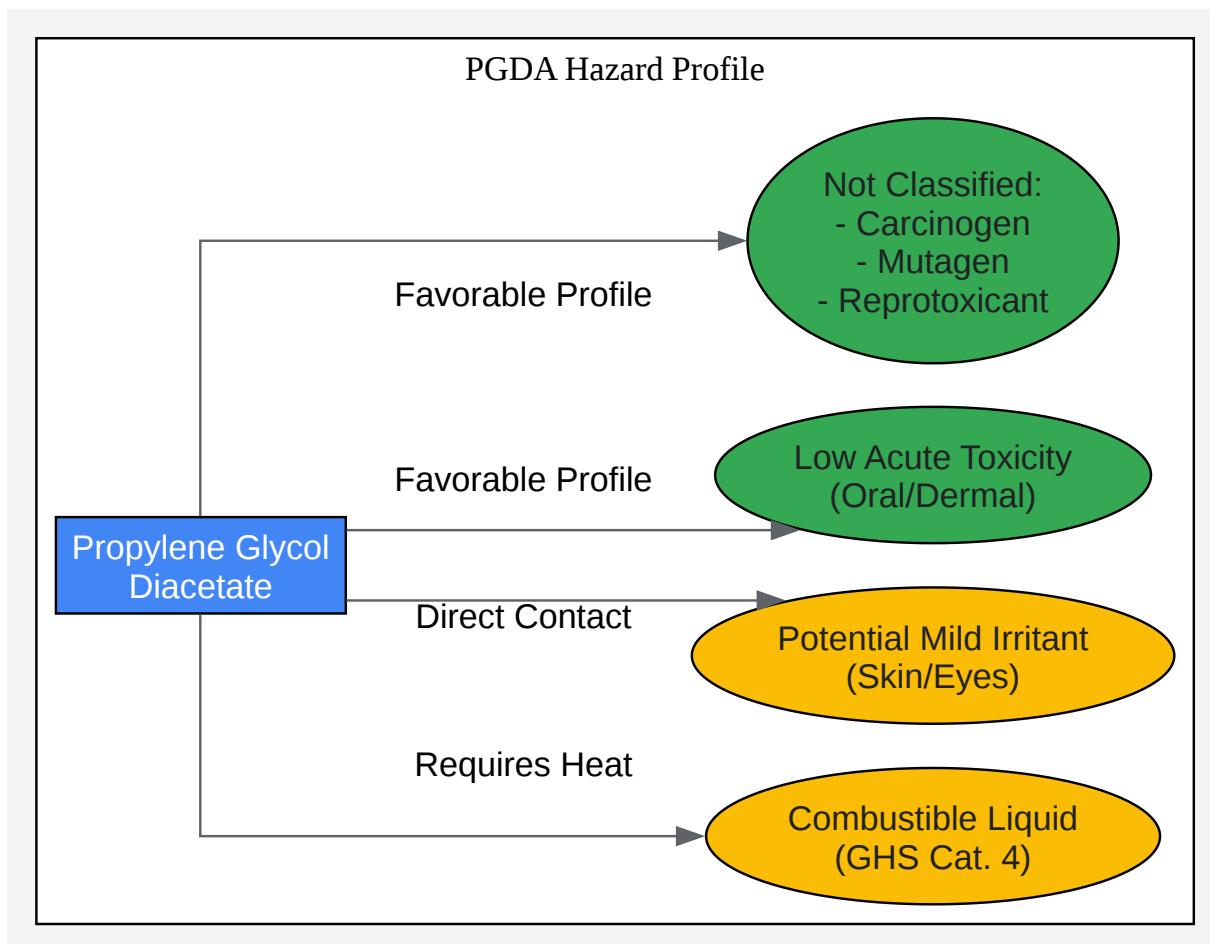
Property	Value	Source(s)
CAS Number	623-84-7	[3][4][5][6]
EINECS EC Number	210-817-6	[4][5][6]
Molecular Formula	C ₇ H ₁₂ O ₄	[7][8]
Molecular Weight	160.17 g/mol	[7][8]
Appearance	Clear, colorless liquid	[1][4][5]
Odor	Practically odorless to mild fruity aroma	[1][2][4]
Boiling Point	190-191°C (374-376°F)	[2][4][5][8]
Flash Point	86-87°C (187-189°F)	[4][5]
Auto-ignition Temp.	431°C (808°F)	[4][5][8]
Specific Gravity	~1.055 @ 20-25°C	[2][5][9]
Vapor Pressure	<1 hPa @ 20°C	[5]
Solubility	Soluble in water and organic solvents	[2][4][8]

Interpreting Key Properties for Risk Management

- Flash Point & Combustibility: PGDA has a flash point of approximately 87°C, classifying it as a combustible liquid (NFPA Class IIIA / GHS Category 4).[5][10] This means it must be heated to this temperature before its vapors can ignite in the presence of an ignition source. While not considered highly flammable at room temperature, it is crucial to keep PGDA away from open flames, hot surfaces, and sparks, especially when heated.[5][10] Using closed systems and ensuring adequate ventilation is recommended when handling PGDA above its flash point.[5]
- Vapor Pressure & Inhalation Hazard: The vapor pressure of PGDA is very low at ambient temperatures (<1 hPa at 20°C).[5] This indicates a slow evaporation rate, making it unlikely that a harmful concentration of vapor will accumulate in the air under normal conditions.[5] However, this can change if the substance is heated or aerosolized, necessitating the use of local exhaust ventilation in such scenarios.[11]
- Solubility and Density: PGDA is soluble in water and slightly denser than it.[4][5][9] This information is vital for spill cleanup procedures. Being soluble means water can be used for rinsing contaminated surfaces, but it also implies that spills can easily contaminate aqueous environments if not properly contained.[3][4]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as adopted by regulations like (EC) No 1272/2008, PGDA is generally not classified as a hazardous substance.[3][4][6][7][8] This indicates a low overall risk profile. However, a nuanced understanding of its toxicological data is essential for a complete safety assessment.


Toxicological Data Summary

Endpoint	Result	Species	Source(s)
Acute Oral Toxicity (LD50)	14,000 mg/kg	Rat	[4]
Acute Dermal Toxicity (LD50)	>2,000 mg/kg	Rabbit	[4]
Skin Corrosion/Irritation	Not classified; may cause mild irritation	N/A	[3][4]
Eye Damage/Irritation	Not classified; may cause mild irritation	N/A	[3][4]
Carcinogenicity	Not identified as a carcinogen by IARC, NTP, ACGIH, or OSHA	N/A	[4][6][10]
Germ Cell Mutagenicity	Not classified	N/A	[3]
Reproductive Toxicity	Not classified	N/A	[3]

Analysis of Toxicological Endpoints

- Acute Toxicity: The high oral LD50 value in rats demonstrates very low acute toxicity if ingested.[4] Similarly, the dermal LD50 is high, indicating minimal risk from short-term skin contact.[4]
- Irritation: While not formally classified as a skin or eye irritant, some MSDS sources note that PGDA may cause mild, transient irritation upon contact.[4][11] This underpins the recommendation for standard personal protective equipment, such as gloves and safety glasses, to prevent discomfort.
- Chronic Effects: There is no evidence to suggest that PGDA is carcinogenic, mutagenic, or a reproductive toxicant.[3][4][6][10] This favorable chronic toxicity profile makes it a suitable replacement for more hazardous solvents like cyclohexanone or cresol in many applications. [2]

Diagram 1: Hazard Profile of Propylene Glycol Diacetate

[Click to download full resolution via product page](#)

Caption: Key hazard considerations for **Propylene Glycol Diacetate**.

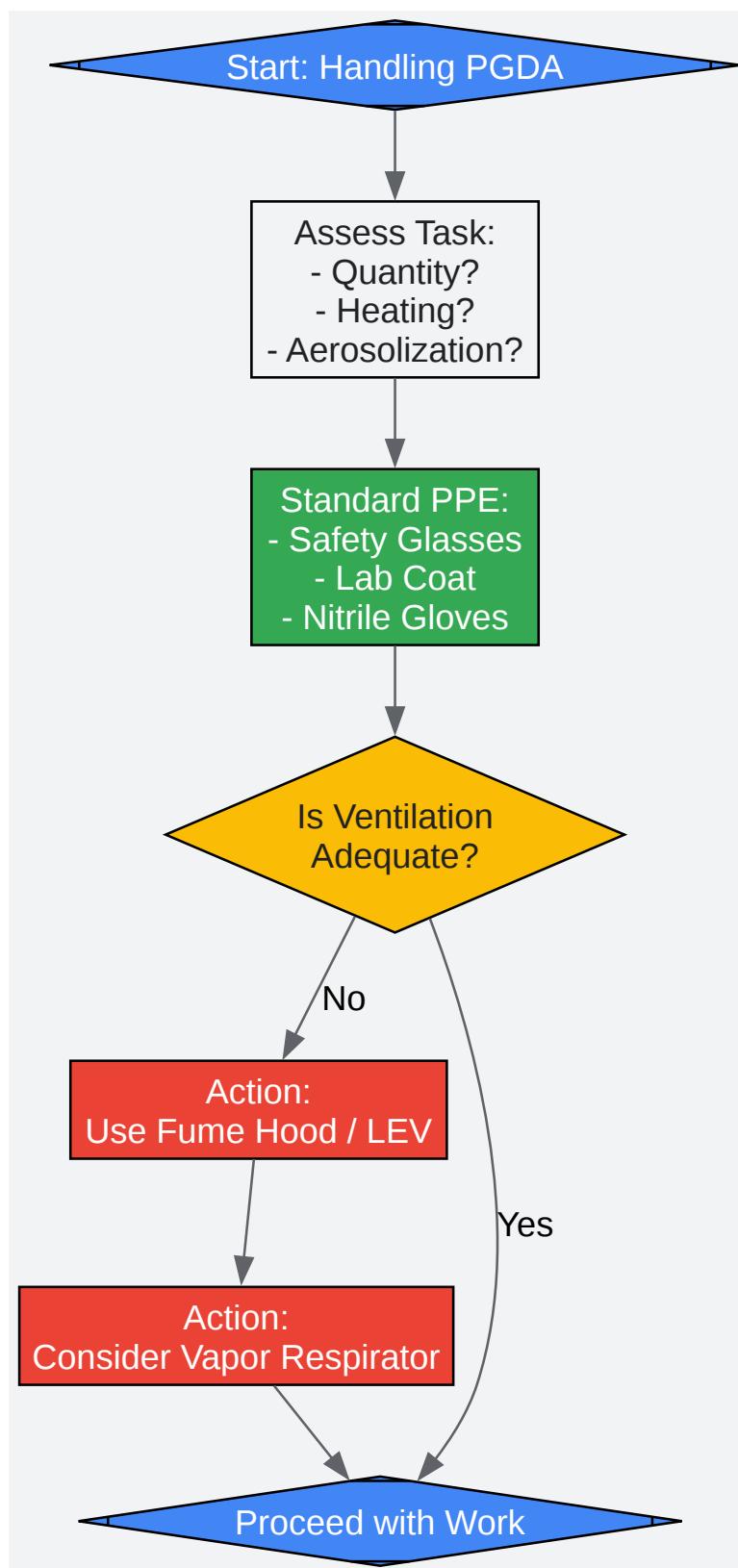
Section 3: Exposure Controls and Personal Protective Equipment (PPE) - A Practical Guide

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. Since PGDA is often chosen for its favorable safety profile, the focus typically shifts to engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling PGDA is ventilation.

- General Ventilation: A system of general exhaust is recommended to keep employee exposures as low as possible.[\[4\]](#) For small-scale lab work, this is often sufficient.
- Local Exhaust Ventilation (LEV): Use LEV, such as a fume hood, when handling large quantities of PGDA, when heating it above its flash point, or when there is a potential for aerosol generation.[\[3\]](#)


Experimental Protocol: Personal Protective Equipment (PPE) Selection and Use

This protocol ensures the correct selection and use of PPE when handling PGDA.

- Risk Assessment: Before beginning work, assess the task. Consider the quantity of PGDA, the operating temperature, and the potential for splashes or aerosolization.
- Eye Protection:
 - Methodology: Wear safety glasses with side-shields or goggles that comply with EN166 (EU) or ANSI Z87.1 (US) standards.[\[11\]](#)
 - Causality: This prevents accidental splashes from contacting the eyes, which could cause mild irritation.[\[11\]](#)
- Hand Protection:
 - Methodology: Wear suitable chemical-resistant gloves tested according to EN 374.[\[3\]](#) Check for leaks or tears before each use. After handling, remove gloves correctly (without touching the outer surface with bare hands) and wash hands thoroughly.[\[3\]](#)
 - Causality: Gloves prevent direct skin contact, mitigating the risk of mild irritation and absorption.[\[11\]](#)
- Skin and Body Protection:

- Methodology: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[\[11\]](#) Ensure legs and feet are covered (no open-toed shoes).
- Causality: This protects skin and personal clothing from contamination.
- Respiratory Protection:
 - Methodology: Respiratory protection is generally not required under normal conditions with adequate ventilation.[\[4\]](#) If ventilation is inadequate or if mists/aerosols are generated, use an approved vapor respirator.[\[11\]](#)
 - Causality: This prevents inhalation of potentially irritating vapors or mists that may arise under non-standard conditions.

Diagram 2: PPE Selection Workflow for PGDA

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Handling, Storage, and Emergency Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment. These procedures are designed to prevent accidental releases, fires, and exposure.

Safe Handling Protocols

- Read and understand the MSDS before use.
- Handle in accordance with good industrial hygiene and safety practices.[\[4\]](#)[\[11\]](#)
- Avoid contact with skin, eyes, and clothing.[\[4\]](#)[\[6\]](#)
- Keep away from heat, sparks, and open flames.[\[10\]](#)[\[11\]](#)
- Use only in well-ventilated areas.[\[3\]](#)[\[11\]](#)
- Avoid breathing vapors or mists.[\[4\]](#)[\[6\]](#)
- Ground all equipment when transferring large volumes to prevent static electricity discharge, which can be an ignition source.[\[11\]](#)
- Do not eat, drink, or smoke in work areas.[\[3\]](#)
- Store away from incompatible materials such as strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[\[4\]](#)[\[8\]](#)[\[11\]](#)

Storage Requirements

- Store in a cool, dry, and well-ventilated area away from heat sources.[\[4\]](#)[\[6\]](#)
- Keep containers tightly closed when not in use to prevent contamination and potential release.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Store in the original container.[\[11\]](#)

Emergency Procedures Workflow

Spill Response Protocol (Small Laboratory Spill)

- Evacuate & Ventilate: Alert others in the area. Ensure the area is well-ventilated. Remove all ignition sources.[5][11]
- Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be needed for large spills in poorly ventilated areas.
- Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][11]
- Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4][5] Use non-sparking tools.[5][11]
- Decontamination: Clean the affected area thoroughly with soap and water.
- Disposal: Dispose of the waste container according to institutional and local environmental regulations.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][11]
- Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][6]
- Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person. Seek medical advice.[6][11]

Diagram 3: Spill Response Logic for PGDA

[Click to download full resolution via product page](#)

Caption: A logical workflow for responding to a laboratory spill of PGDA.

Section 5: Ecological and Disposal Considerations

Responsible chemical management extends to minimizing environmental impact. This involves understanding a substance's ecological toxicity and ensuring its proper disposal.

Ecotoxicity Data

Endpoint	Result	Species	Duration	Source(s)
Toxicity to Fish (LC50)	82 mg/L	Poecilia reticulata (guppy)	96 h	[4][6][8][10]
Toxicity to Invertebrates (EC50)	237 mg/L	Daphnia magna (Water flea)	48 h	[4][6][10]

While not highly toxic, PGDA is classified as harmful to aquatic life under some regulations.[10] Therefore, it is imperative to prevent its release into drains, surface water, or ground water.[3] [10]

Environmental Fate

- Biodegradability: PGDA is considered to be readily biodegradable.[12] Its chemical structure is similar to other compounds that biodegrade readily, suggesting it is unlikely to persist in the environment.[5]
- Bioaccumulation: The potential for bioaccumulation is low; it is not expected to build up in the food chain.[4][6]

Waste Disposal Protocol

- Segregation: Collect all PGDA waste, including contaminated absorbents and PPE, in a dedicated, properly labeled, and sealed chemical waste container.
- Regulatory Compliance: Do not dispose of PGDA down the drain.[3] All waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[4]
- Professional Disposal: Arrange for the collected waste to be handled by a licensed professional waste disposal service.

Conclusion

Propylene Glycol Diacetate is a valuable solvent with a demonstrably low hazard profile, making it a safer alternative in many scientific and industrial applications. Its low acute toxicity, lack of chronic health effects, and ready biodegradability are significant advantages. However, its combustible nature and potential to cause mild irritation necessitate a diligent and informed approach to safety.

By internalizing the data presented in the Material Safety Data Sheet and applying the practical protocols outlined in this guide, researchers and professionals can handle PGDA confidently and safely. A commitment to understanding the causality behind safety procedures—from PPE selection to emergency response—is the hallmark of a robust and responsible laboratory safety culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. chemos.de [chemos.de]
- 4. Propylene Glycol Diacetate SDS MSDS of Manufacturers [anmol.org]
- 5. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 6. Propylene Glycol Diacetate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 7. Propylene Glycol Diacetate | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propylene Glycol Diacetate USP NF Grade Manufacturers, with SDS [mubychem.com]
- 9. propylene glycol diacetate, 623-84-7 [thegoodscentscompany.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]
- 12. dow.com [dow.com]
- To cite this document: BenchChem. [Propylene glycol diacetate material safety data sheet (MSDS) analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008362#propylene-glycol-diacetate-material-safety-data-sheet-msds-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com